2-Nitrochalcone

Descripción

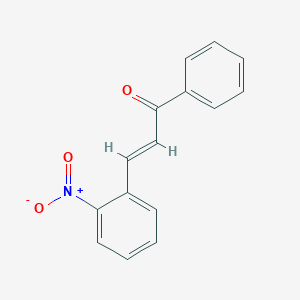

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-nitrophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)16(18)19/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXHLWZQKQDFRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101032716 | |

| Record name | 2-Nitrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-93-0 | |

| Record name | 2-Nitrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Nitrochalcones and Derivatives

Classical and Optimized Synthetic Protocols

Claisen-Schmidt Condensation and its Variants

The most fundamental and widely employed method for synthesizing 2-nitrochalcones is the Claisen-Schmidt condensation. nih.gov This reaction is a crossed-aldol condensation that occurs between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org For the synthesis of 2-nitrochalcone derivatives, this typically involves the reaction of a substituted acetophenone (B1666503) with 2-nitrobenzaldehyde (B1664092) or, more commonly, 2-nitroacetophenone with a series of substituted benzaldehydes. mdpi.commdpi.com

The reaction is generally base-catalyzed, with common catalysts being aqueous-alcoholic solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govnih.gov The mechanism proceeds in several steps:

Enolate Formation: The base abstracts an acidic α-proton from the ketone (e.g., 2-nitroacetophenone) to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The nucleophilic enolate attacks the carbonyl carbon of the aldehyde.

Dehydration: The resulting β-hydroxy ketone (aldol adduct) readily undergoes dehydration (elimination of a water molecule) to yield the highly conjugated and stable α,β-unsaturated ketone system characteristic of chalcones. nih.gov

The coupling constants observed in 1H NMR spectra for the vinyl protons (typically around 16 Hz) confirm the formation of the thermodynamically more stable E-isomer as the primary product. mdpi.com

Influence of Reaction Conditions on Yield and Selectivity

The efficiency of the Claisen-Schmidt condensation for producing 2-nitrochalcones is highly dependent on the reaction parameters, including the choice of catalyst, solvent, temperature, and the electronic nature of the substituents.

Temperature and Reaction Time: These syntheses are often initiated at low temperatures (0 °C in an ice bath) to control the initial exothermic reaction, followed by stirring at room temperature for a period ranging from one to several hours. mdpi.commdpi.com One study reported yields ranging from 42% to 90% for various this compound derivatives after stirring for 3 hours at room temperature. mdpi.com Temperature can also influence the formation of side products; at higher temperatures, competing reactions like the Cannizzaro reaction may occur, potentially causing slight variations in yield. researchgate.net

Substituent Effects: The electronic properties of substituents on the aromatic rings significantly impact reactivity. An electron-withdrawing group, such as the nitro group on a benzaldehyde (B42025) ring, can reduce the positive charge on the carbonyl carbon, thereby decreasing its reactivity toward nucleophilic attack. Conversely, when the nitro group is present on the acetophenone, its electron-withdrawing nature can increase the acidity of the α-protons, facilitating enolate formation and often leading to high yields.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed toward developing more environmentally friendly methods for this compound synthesis. These approaches focus on reducing energy consumption, minimizing waste, and avoiding hazardous organic solvents.

Ultrasound-Assisted Synthesis

Ultrasound irradiation (sonochemistry) has emerged as a valuable green technique to enhance organic reactions. nih.govresearchgate.netmdpi.com The physical phenomenon of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—generates localized high-pressure and high-temperature spots, which can dramatically accelerate reaction rates. mdpi.com

Table 1: Comparison of Conventional vs. Ultrasound Synthesis for this compound Derivatives

| Substituent (R) | Conventional Method (Yield %) mdpi.com | Ultrasound Method (Yield %) mdpi.com |

| 2-Fluoro | 71 | 62 |

| 3-Fluoro | 88 | 79 |

| 4-Fluoro | 85 | 75 |

| 2-Methoxy | 75 | 65 |

| 3-Methoxy | 82 | 72 |

| 4-Methoxy | 86 | 76 |

*Conventional Conditions: NaOH (1.0 eq), Methanol (B129727), 0 °C to RT, 1 hr. Ultrasound Conditions: K₂CO₃ (0.4 eq), Methanol, RT, 2 hr.

Solvent-Free and Environmentally Benign Reactions

A significant advancement in green synthesis is the development of solvent-free reaction conditions, which eliminate the environmental and health hazards associated with volatile organic solvents. researchgate.net "Grindstone chemistry," a mechanochemical method using a mortar and pestle, has been successfully applied to the Claisen-Schmidt condensation. chowgules.ac.inrjpn.org This technique involves grinding the solid reactants (acetophenone, benzaldehyde, and a solid base like NaOH) together at room temperature. rsc.org The advantages of this approach are remarkable:

Drastically Reduced Reaction Times: Reactions are often complete within minutes. rjpn.orgresearchgate.net

High Yields: The method frequently produces chalcones in high to quantitative yields. researchgate.netjacsdirectory.com

Simplified Work-up: The crude product is typically isolated by simply washing the solid mixture with water to remove the catalyst, followed by recrystallization. rjpn.orgrsc.org

In addition to mechanochemistry, researchers have explored the use of natural clays (B1170129) (red, white, and black) as heterogeneous catalysts for the synthesis of nitrochalcones under solvent-free microwave irradiation, further expanding the toolkit of environmentally benign protocols. researchgate.net

Catalytic Strategies for Sustainable Production

The development of recoverable and reusable catalysts is a cornerstone of sustainable chemical production. For this compound synthesis, heterogeneous catalysts offer a distinct advantage over homogeneous ones as they can be easily separated from the reaction mixture and reused.

The use of organic clays as catalysts under solvent-free conditions represents one such strategy. researchgate.net Broader research into chalcone (B49325) synthesis has identified other advanced catalytic systems that align with green chemistry principles. Layered double hydroxides (LDHs) and their nanocomposites have been shown to function as efficient, recyclable solid base catalysts for the Claisen-Schmidt condensation. mdpi.com Although their specific application to 2-nitrochalcones is not extensively detailed, they exemplify the type of catalytic innovation driving sustainability. Furthermore, ionic liquids have been employed as recyclable catalysts that demonstrate high activity and can be reused multiple times without a significant loss of performance. nih.gov

Targeted Derivatization and Functionalization Strategies

The functionalization of the this compound scaffold is a key area of research, aimed at modulating its chemical and physical properties. Strategies involving the introduction of various substituents allow for the fine-tuning of the molecule's electronic characteristics, which can be pivotal for its subsequent applications. Methodologies have been developed to selectively introduce groups that either donate or withdraw electron density, to control the position of these substituents with high precision, and to synthesize derivatives containing multiple nitro groups.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The modification of 2-nitrochalcones with electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly influence their physicochemical properties. mdpi.com The synthesis of these derivatives is typically achieved through the Claisen-Schmidt condensation of 2-nitroacetophenone with appropriately substituted benzaldehydes.

Research has focused on introducing groups like the methoxy (B1213986) group (-OCH₃), a strong EDG, and the fluoro group (-F), a halogen that acts as an EWG, onto the B-ring of the this compound structure. mdpi.com These substitutions have been successfully performed to place the functional groups at the ortho, meta, or para positions of the B-ring. mdpi.com

Two primary synthetic methods have been employed for this purpose: a conventional method using magnetic stirring and a non-conventional, ultrasound-assisted approach. mdpi.com The conventional method involves dissolving 2-nitroacetophenone and the respective substituted benzaldehyde in methanol or ethanol (B145695) at 0 °C, followed by the addition of a base like sodium hydroxide (NaOH). mdpi.com The reaction proceeds under vigorous stirring for approximately one hour. mdpi.com The ultrasound-assisted method utilizes potassium carbonate (K₂CO₃) as the base. mdpi.com

Comparative studies have shown that for the synthesis of these specific this compound derivatives, the conventional magnetic stirring method can provide better reaction yields and shorter reaction times. mdpi.com For instance, the synthesis of (E)-3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one, which incorporates an electron-donating methoxy group, achieved a 93% yield via the conventional method, compared to 78% with the ultrasound method. mdpi.com

| Compound Name | Substituent (Position on B-ring) | Group Type | Yield (Conventional Method A*) | Yield (Ultrasound Method B**) |

|---|---|---|---|---|

| (E)-3-(2-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one | -F (ortho) | Electron-Withdrawing | 85% | 72% |

| (E)-3-(3-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one | -F (meta) | Electron-Withdrawing | 88% | 75% |

| (E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one | -F (para) | Electron-Withdrawing | 90% | 70% |

| (E)-3-(2-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one | -OCH₃ (ortho) | Electron-Donating | 89% | 74% |

| (E)-3-(3-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one | -OCH₃ (meta) | Electron-Donating | 92% | 76% |

| (E)-3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one | -OCH₃ (para) | Electron-Donating | 93% | 78% |

*Method A (Conventional): NaOH, Methanol/Ethanol, 0 °C, 1 hr magnetic stirring. mdpi.com **Method B (Ultrasound): K₂CO₃, 0.4 equiv. mdpi.com

Regioselective Synthesis of Substituted 2-Nitrochalcones

Regioselectivity in the synthesis of substituted 2-nitrochalcones refers to the ability to control the placement of functional groups at specific positions on the aromatic rings. The primary strategy for achieving high regioselectivity is the Claisen-Schmidt condensation, which builds the chalcone backbone from two distinct aromatic precursors: an acetophenone and a benzaldehyde. mdpi.comscribd.com

For the synthesis of 2-nitrochalcones, 2-nitroacetophenone serves as a constant precursor for the A-ring, thereby fixing the position of the nitro group on this ring. The regioselectivity on the B-ring is then dictated entirely by the choice of the substituted benzaldehyde. mdpi.com By selecting a benzaldehyde with a substituent at the ortho-, meta-, or para-position, one can synthesize the corresponding 2-, 3-, or 4-substituted this compound derivative with high precision. mdpi.com

For example, the synthesis of (E)-3-(2-fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one is achieved by reacting 2-nitroacetophenone specifically with 2-fluorobenzaldehyde. Similarly, using 3-methoxybenzaldehyde (B106831) or 4-methoxybenzaldehyde (B44291) as the reactant allows for the regioselective synthesis of the meta- and para-methoxy substituted 2-nitrochalcones, respectively. mdpi.com This substrate-controlled approach is fundamental to the targeted synthesis of specific isomers for structure-activity relationship studies.

Synthesis of Dinitrochalcones

The synthesis of dinitrochalcones (DNCHs), which feature a nitro group on each of the two aromatic rings, is also accomplished via the Claisen-Schmidt condensation. mdpi.commdpi.com This involves the reaction between a nitro-substituted acetophenone and a nitro-substituted benzaldehyde in a basic medium. mdpi.commdpi.com

An advanced and efficient methodology for synthesizing DNCHs utilizes ultrasound irradiation in a cyclohexane-methanol solvent system. mdpi.compreprints.orgpreprints.org This approach has been shown to improve reaction yields and significantly reduce reaction times compared to conventional methods like magnetic stirring or refluxing. mdpi.compreprints.org While magnetic stirring at room temperature often results in no quantifiable yields and refluxing produces low yields (25-29%), the ultrasound method can achieve yields ranging from 56% to 92%. preprints.org

The procedure involves dissolving a selected nitroacetophenone (e.g., o-nitroacetophenone, m-nitroacetophenone, or p-nitroacetophenone) in methanol, followed by the addition of the corresponding nitrobenzaldehyde. mdpi.compreprints.org A small amount of cyclohexane (B81311) is added as a co-solvent, and the mixture is subjected to ultrasound irradiation. mdpi.com The resulting solid product is then filtered and purified. mdpi.com This technique has been successfully used to synthesize various dinitrochalcone isomers, demonstrating its utility as an energetically efficient and effective alternative to traditional synthetic protocols. mdpi.compreprints.orgpreprints.org

| Compound Name | Reactant 1 (Nitroacetophenone) | Reactant 2 (Nitrobenzaldehyde) | Yield |

|---|---|---|---|

| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one | o-nitroacetophenone | o-nitrobenzaldehyde | 56% |

| (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | o-nitroacetophenone | m-nitrobenzaldehyde | 92% |

| (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | o-nitroacetophenone | p-nitrobenzaldehyde | 85% |

| (E)-1-(3-nitrophenyl)-3-(2-nitrophenyl)prop-2-en-1-one | m-nitroacetophenone | o-nitrobenzaldehyde | 63% |

| (E)-1-(4-nitrophenyl)-3-(2-nitrophenyl)prop-2-en-1-one | p-nitroacetophenone | o-nitrobenzaldehyde | 65% |

Comprehensive Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-Nitrochalcone, ¹H-NMR, ¹³C-NMR, and DEPTQ experiments provide detailed insights into its precise atomic connectivity and stereochemistry.

The ¹H-NMR spectrum of a chalcone (B49325) derivative provides critical information. The protons of the α,β-unsaturated ketone system (H-α and H-β) are particularly diagnostic. For trans-chalcones, these protons appear as doublets with a large coupling constant (J) value, typically between 15 and 16 Hz, confirming the (E)-configuration of the double bond. nih.govresearchgate.net The aromatic protons appear in the downfield region, and their splitting patterns offer information about the substitution on the phenyl rings.

The ¹³C-NMR spectrum complements the proton data by identifying all unique carbon environments. The carbonyl carbon (C=O) is typically the most deshielded, appearing at a low field (around 187-192 ppm). biointerfaceresearch.com The carbons of the double bond (C-α and C-β) and the aromatic rings resonate in the 120-150 ppm range.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Nitrochalcone Derivatives Note: Data presented is for a closely related analogue, (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one, to illustrate typical shifts. mdpi.com

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| H-β | 8.25 | d, J = 16.1 | - |

| H-α | 7.24 | d, J = 16.1 | - |

| Aromatic H | 7.70 - 8.08 | m | - |

| C=O | - | - | 192.6 |

| C-β | - | - | 141.6 |

| C-α | - | - | 129.8 |

| Aromatic C | - | - | 125.1 - 148.8 |

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org The DEPTQ (DEPT Quaternary) variant is particularly useful as it combines the information of a standard DEPT experiment with the detection of quaternary carbons in a single spectrum. blogspot.com

In a typical DEPTQ-135 experiment:

CH₃ groups appear as positive signals.

CH₂ groups appear as negative signals.

CH groups appear as positive signals.

Quaternary carbons appear as positive signals (or sometimes phased differently depending on the specific pulse sequence). blogspot.comnih.gov

For this compound, a DEPTQ experiment would confirm the presence of multiple CH groups within the two aromatic rings and at the α and β positions of the enone system. It would also identify the quaternary carbons, including the one bearing the nitro group, the ipso-carbons of the phenyl rings, and the carbonyl carbon. This technique is invaluable for unambiguous assignment of signals in the crowded aromatic region of the ¹³C-NMR spectrum. mdpi.com

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features.

The most prominent peaks include:

C=O Stretch: A strong absorption band for the conjugated ketone carbonyl group, typically appearing in the range of 1650-1660 cm⁻¹. mdpi.com

C=C Stretch: Absorptions for the alkene and aromatic carbon-carbon double bonds are found in the 1515-1600 cm⁻¹ region. mdpi.com

NO₂ Stretches: The nitro group is identified by two strong and distinct stretching vibrations: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1345 cm⁻¹. mdpi.com

C-H Bends: Out-of-plane bending vibrations for the trans-alkene protons are observed in the 970-985 cm⁻¹ range, further confirming the (E)-stereochemistry. mdpi.com

Table 2: Key Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1650 - 1660 |

| Alkene (C=C) | Stretch | ~1516 |

| Nitro (NO₂) | Asymmetric Stretch | 1516 - 1523 |

| Nitro (NO₂) | Symmetric Stretch | 1333 - 1345 |

| trans-Alkene (=C-H) | Out-of-plane Bend | 977 - 983 |

Data derived from representative nitrochalcone compounds. mdpi.com

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₅H₁₁NO₃), the molecular weight is approximately 253.25 g/mol . nih.gov

Under electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), chalcones are typically observed as protonated molecules [M+H]⁺. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation patterns. The fragmentation of chalcones can be complex and is highly dependent on the substitution pattern. nih.gov Common fragmentation pathways include:

Loss of small neutral molecules: Losses of water (H₂O) and carbon monoxide (CO) from the protonated molecule are frequently observed. researchgate.net

Cleavage of the enone system: The molecule can fragment at the C-C bonds adjacent to the carbonyl group, leading to ions corresponding to the substituted benzoyl or styryl moieties. researchgate.net

Influence of the Nitro Group: The presence of the ortho-nitro group on the B-ring introduces specific fragmentation pathways, such as the loss of •OH, which can help in distinguishing it from its meta- and para-isomers. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of chalcones is defined by their extended π-conjugated system, which includes the two aromatic rings and the α,β-unsaturated ketone bridge.

Chalcone derivatives typically exhibit two major absorption bands: nih.gov

Band I: A high-intensity band appearing at a longer wavelength (λmax typically 300-390 nm), attributed to the π → π* electronic transition involving the entire cinnamoyl system (C₆H₅-CH=CH-C=O). biointerfaceresearch.com

Band II: A lower-intensity band at a shorter wavelength (λmax typically 220-270 nm), resulting from the π → π* transition associated with the benzoyl moiety (C₆H₅-C=O). nih.gov

The presence of the electron-withdrawing nitro group (NO₂) can cause a bathochromic (red) shift in these absorption bands, moving them to longer wavelengths. biointerfaceresearch.com This is due to the extension of the conjugation and its effect on the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 3: Typical UV-Vis Absorption Bands for Chalcone Derivatives

| Absorption Band | Electronic Transition | Typical Wavelength Range (λmax, nm) |

|---|---|---|

| Band I | π → π* (Cinnamoyl System) | 300 - 390 |

| Band II | π → π* (Benzoyl System) | 220 - 270 |

General ranges for chalcone derivatives. nih.govbiointerfaceresearch.com

Computational Chemistry and Theoretical Investigations of 2 Nitrochalcone Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely employed to investigate the properties of chalcone (B49325) systems. By approximating the electron density of a molecule, DFT can accurately predict its geometric and electronic properties.

The three-dimensional structure of chalcones is defined by the relative orientation of the two aromatic rings and the enone linker. This flexibility gives rise to different conformers, primarily the s-cis and s-trans forms, which can exist in equilibrium. ufms.br DFT calculations are crucial for determining the most stable conformers and their geometric parameters.

Studies on nitro-substituted chalcones have shown that the molecule's conformation is influenced by the position of the nitro group. ufms.br For 2-nitrochalcone derivatives, the structure is often twisted around the C1′—C7 and C9—C1 single bonds. mdpi.com For instance, in one crystal structure of a this compound derivative, the torsion angles for C8―C7―C1′―C2′ and C2―C1―C9―C8 were found to be 79.82(13)° and 142.81(11)°, respectively. mdpi.com This twisting is a result of steric hindrance and electronic effects introduced by the substituents on the aromatic rings.

The most stable conformation is typically the s-trans form with respect to the C=C and C=O functional groups in the enone moiety. mdpi.com Theoretical calculations on similar chalcone systems, such as fluorinated chalcones, have been performed using functionals like B3LYP and M06-2X with basis sets like 6-311++G(d,p) to optimize the ground state geometry and analyze conformational stability. researchgate.net In some cases, two different conformers can co-exist in the crystal lattice, with stabilization achieved through various intermolecular interactions. researchgate.net The small energy difference between such conformers suggests that conversion can occur at room temperature. researchgate.net

| Parameter | Value | Compound Context |

| Torsion Angle (C8―C7―C1′―C2′) | 79.82(13)° | This compound derivative mdpi.com |

| Torsion Angle (C2―C1―C9―C8) | 142.81(11)° | This compound derivative mdpi.com |

| Conformation (relative to enone) | s-trans | Generally most stable form mdpi.com |

The electronic properties of this compound are critical to its reactivity and biological activity. DFT calculations are used to determine the distribution of electron density and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.comacs.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to be excited. mdpi.com

For chalcone derivatives, the HOMO is typically localized over the cinnamoyl system, while the LUMO is distributed across the entire molecule. The presence of electron-withdrawing groups, such as the nitro group, can significantly influence the energies of these orbitals. acs.org Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule. researchgate.net This analysis helps in understanding how the molecule will interact with other species. researchgate.net

| Molecular Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents electron-donating ability. mdpi.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents electron-accepting ability. mdpi.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. mdpi.comacs.org |

DFT calculations can predict the chemical reactivity of this compound through various descriptors derived from the electronic structure. Parameters such as chemical hardness (η), softness (S), chemical potential (µ), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies. mdpi.comjcsp.org.pk Hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. mdpi.comjcsp.org.pk

These theoretical methods are also applied to study reaction mechanisms. For instance, the cyclization of 2'-hydroxychalcones into the corresponding flavanones has been investigated using DFT to map the reaction pathway, identifying intermediates and transition states. jcsp.org.pksemanticscholar.org Such studies reveal that the reaction often proceeds in multiple steps, such as protonation, cyclization, and tautomerization. semanticscholar.orgbcrec.id By calculating the Gibbs free energy for each step, the rate-determining step of the reaction can be identified. semanticscholar.org While not specific to this compound itself unless a hydroxyl group is present at the 2' position, these studies provide a framework for understanding the potential reactivity and transformation pathways of chalcone systems under different conditions. semanticscholar.orgbcrec.id

Non-covalent interactions are crucial for the molecular packing in crystals and for the binding of a molecule to a biological target. researchgate.netmdpi.com DFT studies, often complemented by Hirshfeld surface analysis, are used to investigate these weak interactions, which include hydrogen bonds, C-H···π interactions, and π···π stacking. mdpi.comresearchgate.netresearchgate.net

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or other biological macromolecule). nih.gov This method is instrumental in medicinal chemistry for predicting the binding affinity and interaction patterns of potential drug candidates like this compound derivatives. researchgate.netresearchgate.net

Molecular docking studies have been performed on this compound and its analogs to explore their interactions with various biological targets, including enzymes implicated in inflammation such as Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). researchgate.netmdpi.com These in silico studies help to rationalize the observed biological activities and guide the design of more potent compounds.

For example, docking studies of nitrochalcones into the active site of the COX-2 enzyme have revealed specific binding modes. The chalcone core is often stabilized by interactions with key amino acid residues. mdpi.com The A and B rings of the chalcone can form π-alkyl bonds with residues like Val102, Ala513, and Val509. mdpi.com The carbonyl group of the enone linker is also a key interaction point, often forming hydrogen bonds. mdpi.com

The position of the nitro group has been shown to be critical for these interactions. In one study, the introduction of a nitro group to ring A of a chalcone enabled the formation of a hydrogen bond with Arg106 in the COX-2 binding site. mdpi.com Compounds with the nitro group at the ortho position (as in this compound) demonstrated significant interactions and high inhibitory activity in related biological assays. researchgate.netmdpi.com The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative estimate of the ligand's binding strength to the target. mdpi.com

| Target Enzyme | Interacting Residues | Type of Interaction | Significance |

| COX-2 | Ala513, Val102, Val509 | π-Alkyl Bonds | Stabilization of the chalcone core in the active site. mdpi.com |

| COX-2 | Ser339 | Carbon–Hydrogen Bonding | Interaction with the carbonyl group of the chalcone. mdpi.com |

| COX-2 | Arg106 | Hydrogen Bond | Formed by the nitro group on ring A, enhancing binding. mdpi.com |

| COX-2 | Tyr341, Phe504, Gly512 | - | General stabilization of the chalcone core. mdpi.com |

Computational Assessment of Molecular Interactions

Computational methods are pivotal in elucidating the intricate molecular interactions of this compound and its derivatives with biological targets. Techniques such as molecular docking, Hirshfeld surface analysis, and Density Functional Theory (DFT) provide profound insights into the noncovalent interactions that govern the molecular assembly and binding affinity of these compounds. researchgate.net

Molecular docking studies have been instrumental in understanding the binding modes of this compound derivatives with various enzymes. For instance, investigations into the anti-inflammatory properties of nitrochalcones have involved docking these compounds into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. mdpi.comresearchgate.net These studies reveal that the specific placement of the nitro group on the chalcone scaffold significantly influences binding affinity and selectivity. mdpi.com Compounds with a nitro group at the ortho position, such as this compound, have demonstrated significant interactions within the COX-2 active site. mdpi.comresearchgate.net The binding is often stabilized by a network of interactions, including π-alkyl bonds between the chalcone rings and amino acid residues like Ala513 and Val509. mdpi.com

Energy framework analysis and Hirshfeld surface analysis further quantify the intermolecular forces contributing to the crystal packing of these molecules. researchgate.net These computational tools allow for the investigation of noncovalent interactions and the calculation of molecular interaction energies, providing a comprehensive picture of the compound's structural architecture. researchgate.net DFT calculations, often employing functionals like B3LYP, are used to explore the electronic structure and physicochemical properties, which are fundamental to understanding molecular interactions. researchgate.netnih.gov Furthermore, advanced analyses using the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) plots offer deeper insights into the nature and strength of these interactions. researchgate.net

The table below summarizes the results of molecular docking studies for a series of nitrochalcones, highlighting the binding affinities with the COX-2 enzyme.

| Compound | Nitro Group Position | Binding Affinity with COX-2 (kcal/mol) | Interacting Residues |

| 1 | None | -8.2 | Ala513, Val102 |

| 2 | Ring A (ortho) | -9.3 | Ala513, Val102, Ser339 |

| 5 | Ring B (ortho) | -8.5 | Ala513, Val509, Ser339 |

| 9 | Rings A & B (ortho) | -8.6 | Ala513, Val509 |

This table is generated based on data reported in molecular docking studies of nitrochalcones with the COX-2 enzyme. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.orgmedcraveonline.com For chalcone derivatives, including this compound systems, QSAR studies are crucial for predicting the activity of new molecules before their synthesis, thereby guiding the design of more potent compounds. medcraveonline.comresearchcommons.org

A QSAR model is typically expressed as a mathematical equation: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

The predictive power of a QSAR model relies on molecular descriptors, which are numerical representations of a molecule's physicochemical or structural properties. medcraveonline.com These can include topological, electrostatic, quantum chemical, and geometrical indices. nih.gov For chalcones, studies have shown that a combination of these descriptors can significantly enhance the predictive impact on their pharmacological activities. nih.gov

In the development of QSAR models for chalcones, various statistical methods like multiple linear regression and ridge regression are employed. nih.gov The quality and predictive ability of these models are rigorously validated using statistical parameters such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q² or QLoo²), and the predictive R² (Rpred²). nih.gov A study on 59 chalcone derivatives identified several key descriptors for modeling their antimitotic activity, including BCUT descriptors (related to atomic charges), autocorrelation descriptors, and the energy of the Highest Occupied Molecular Orbital (HOMO). nih.gov

Another QSAR study focusing on chalcone derivatives as inhibitors of tumor necrosis factor-alpha (TNF-α) for anti-inflammatory activity developed models using different physicochemical descriptors. researchcommons.org The most robust model utilized three specific parameters: the bond distance r(C3-C5), the energy of the LUMO+1, and the energy of the LUMO+2 molecular orbitals. researchcommons.org This indicates the significant role these electronic and structural parameters play in determining the anti-inflammatory properties of chalcones. researchcommons.org

The table below presents the statistical results for a QSAR model developed for chalcone derivatives, illustrating the model's quality.

| Model Descriptors | R² | QLoo² | Rpred² |

| Topological | 0.826 | 0.710 | 0.771 |

| Topological, Electrostatic, Quantum Chemical | 0.965 | 0.891 | 0.849 |

This table is based on data from a QSAR modeling study on a set of 59 chalcone derivatives. nih.gov

Theoretical Studies on Excited States and Photophysical Processes

Theoretical investigations into the excited states and photophysical properties of this compound systems are essential for understanding their behavior upon light absorption, which is critical for applications in areas like photodynamic therapy and nonlinear optics. researchgate.netacs.org These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), to model the electronic structure and transitions in both the ground and excited states. nih.gov

A key aspect of these studies is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between the HOMO and LUMO provides insights into the molecule's electronic absorption properties and chemical reactivity. nih.govmdpi.com For chalcones, the electronic transitions, often of the π–π* type, can lead to intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part upon excitation. nih.govmdpi.com DFT calculations can model the conformational changes between the ground state (S₀) and the first excited state (S₁), revealing, for instance, that a near-planar geometry in the ground state might become more twisted upon excitation, affecting the π-conjugation. nih.gov

Computational methods like Configuration Interaction Singles (CIS) or the Algebraic Diagrammatic Construction scheme to second order (ADC(2)) are used to calculate vertical excitation energies and oscillator strengths, which correspond to the absorption spectra of the compounds. nih.govgithub.ioq-chem.com Theoretical studies on related 2'-hydroxychalcones have detailed complex excited-state relaxation pathways, including excited-state intramolecular proton transfer (ESIPT). github.ioresearchgate.net While this compound does not possess the hydroxyl group for ESIPT, the theoretical frameworks used in these studies are applicable to understanding other potential non-radiative decay channels, such as intramolecular rotation, that compete with fluorescence. github.ioresearchgate.net The nature and position of substituents, like the nitro group, can significantly influence the relative probabilities of these different relaxation pathways. researchgate.net

The following table summarizes key computed photophysical data for a chalcone derivative, illustrating the type of information obtained from theoretical studies.

| Parameter | Computational Method | Calculated Value |

| First Vertical Excitation Energy | TD-DFT | 3.23 eV (384 nm) |

| Oscillator Strength (f) | TD-DFT | 0.5117 |

| Major Transition Contribution | TD-DFT | HOMO → LUMO |

| HOMO Energy | DFT | -6.2 eV |

| LUMO Energy | DFT | -2.4 eV |

| HOMO-LUMO Gap | DFT | 3.8 eV |

This table is a representative example based on data from theoretical studies on chalcone derivatives. nih.gov

Reactivity and Reaction Mechanisms of 2 Nitrochalcone

Reductive Transformations and Nitro Group Chemistry

Indium-Mediated Reductive Cyclizations

A notable method for the synthesis of quinolines from 2-nitrochalcones involves an indium-mediated reductive cyclization. This reaction is typically carried out using indium powder in an aqueous alcohol solution, such as methanol (B129727), with ammonium (B1175870) chloride. The process is valued for its environmentally favorable conditions, avoiding the need for flammable anhydrous solvents and an inert atmosphere.

The proposed mechanism involves an initial electron transfer from indium to the 2-nitrochalcone, which has a lower reduction potential than nitrobenzene, facilitating the formation of a radical anion species. This intermediate then transforms into a nitroso species through proton transfer, dehydroxylation, and a subsequent electron transfer. The in situ generated amino group then undergoes an intramolecular conjugate addition to the enone system, followed by cyclization and dehydration to yield the final quinoline (B57606) product. This method provides moderate to good yields for various substituted 2-nitrochalcones.

N-O Bond Cleavage and Rearrangements

The cleavage of the N-O bonds in the nitro group is fundamental to the reactivity of this compound, serving as the trigger for various cyclization and rearrangement reactions. Beyond simple reduction to an amino group, the nitro group can participate in more complex transformations.

One such example is the oxidative rearrangement mediated by hypervalent iodine reagents, such as PhI(OH)OTs. researchgate.net In this process, 2'-nitrochalcone is converted into a key aminoacetal intermediate. researchgate.net This transformation involves a rearrangement of the chalcone (B49325) backbone, followed by the reduction of the nitro group. The resulting aminoacetal can then be treated under acidic conditions to yield azaisoflavones (3-aryl-quinolin-4(1H)-ones) in moderate to high yields. researchgate.netscribd.com

Another pathway involving the nitro group is observed in the Baeyer–Drewson-like reaction. rsc.orgrsc.org While the classical Baeyer-Drewsen synthesis produces indigo (B80030) from 2-nitrobenzaldehyde (B1664092) and acetone, a related mechanism is triggered when 2-nitrochalcones react with a cyanide anion. wikipedia.orgsapub.org The reaction begins with a Michael-type addition of the cyanide across the C=C bond, generating an enolate. rsc.orgrsc.org This enolate then performs an intramolecular 5-exo-trig cyclization, attacking the electrophilic nitro group. This step, involving N-O bond chemistry, leads to a cyclic nitronate intermediate, which ultimately rearranges to form 2-alkylideneindolin-3-ones, demonstrating a sophisticated cascade of bond cleavage and formation events initiated by the nitro group's reactivity. rsc.orgrsc.org

Cyclization Reactions and Heterocycle Formation

This compound serves as a versatile synthon for the construction of a wide array of nitrogen-containing heterocyclic systems. The specific product formed is highly dependent on the reagents, catalysts, and reaction conditions employed.

Synthesis of Quinolines and Related Nitrogen Heterocycles

The synthesis of the quinoline scaffold is one of the most common applications of this compound chemistry. Various reductive cyclization methods have been developed to achieve this transformation.

Besides the indium-mediated approach, classical reducing agents are also effective. For instance, stannous chloride (SnCl₂) in ethanol (B145695) or hydrochloric acid can facilitate the reduction of the nitro group followed by intramolecular cyclization to produce quinolines. nih.govresearchgate.netresearchgate.net Another widely used catalytic system is palladium on carbon (Pd/C) with a hydrogen source like hydrazine (B178648) hydrate (B1144303) or ammonium formate. researchgate.netnih.govorganic-chemistry.orgresearchgate.net This method involves the catalytic reduction of the nitro group to an amine, which then undergoes cyclization. These methods offer robust and often high-yielding routes to variously substituted 2-phenylquinolines.

Formation of Indoles, Pyranoindoles, and Other Fused Systems

Under different reaction conditions, this compound can be guided towards the formation of five-membered rings and more complex fused systems instead of quinolines.

A significant discovery is the base-catalyzed cascade reaction between 2-nitrochalcones and isocyanoacetates. acs.orgnih.gov Using potassium hydroxide (B78521) (KOH), this transition-metal-free reaction efficiently produces indole (B1671886) carboxylic esters and pyranoindoles. acs.orgnih.gov The mechanism involves cyclization and elimination of the nitro group, followed by decarbonylation and aromatization, yielding potentially bioactive indole derivatives in good yields. acs.orgnih.gov

Furthermore, this compound is a precursor for 2-alkylideneindolin-3-ones via a cyanide-triggered cascade reaction. rsc.orgrsc.orgrsc.orgresearchgate.net This transformation proceeds through a Michael addition of the cyanide anion, which initiates an intramolecular cyclization involving the ortho-nitro group in a process mechanistically related to the Baeyer–Drewson reaction. rsc.orgrsc.org

More complex fused heterocyclic systems can also be accessed. An unprecedented copper(I)-catalyzed [5 + 2 + 1] cascade cyclization of 2-nitrochalcones with aliphatic primary amines has been developed to synthesize 5H-pyrimido[5,4-b]indoles. acs.orgacs.orgnih.gov This reaction proceeds through a 2,3-disubstituted indole intermediate, providing a direct route to structurally diverse pyrimidine-fused indoles in high yields. acs.orgacs.orgnih.gov

Transition Metal-Free Cascade Cyclizations

A significant area of development in the chemistry of this compound involves cascade reactions that proceed without the need for transition metal catalysts, which is advantageous for both economic and environmental reasons.

The synthesis of indole carboxylic esters and pyranoindoles from 2-nitrochalcones and isocyanoacetates is a prime example of a transition-metal-free cascade cyclization. acs.orgnih.gov This reaction is efficiently catalyzed by a simple base, potassium hydroxide (KOH), and proceeds with high atom economy to generate complex heterocyclic structures. acs.orgnih.gov The process involves a sequence of cyclization, nitro group elimination, and decarbonylation–aromatization steps. acs.orgnih.gov

Another important metal-free method is the cyanide-triggered cascade cyclization that furnishes 2-alkylideneindolin-3-ones. rsc.orgrsc.orgrsc.orgresearchgate.net The reaction is initiated by the nucleophilic attack of a cyanide anion, which triggers a series of intramolecular steps, including a 5-exo-trig cyclization onto the nitro group, ultimately leading to the indole-based product. rsc.orgrsc.org This method is highly efficient for preparing a range of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles in good to excellent yields. rsc.org

Table of Mentioned Compounds

Cross-Coupling Reactions and Functional Group Transformations of this compound

The reactivity of this compound extends to various cross-coupling reactions and functional group transformations, enabling the synthesis of diverse heterocyclic structures. These reactions often leverage the unique electronic properties conferred by the ortho-nitro group, which can act as a leaving group or a directing group to facilitate bond formation.

Denitrative C-S Cross-Coupling Reactions

A notable transformation of this compound involves a denitrative C-S cross-coupling reaction, which provides a pathway to sulfur-containing heterocycles. Research has demonstrated that 2'-nitrochalcones can react with a sulfur source, such as potassium xanthate, in the presence of an iodine catalyst to yield thiochromanones. organic-chemistry.org This reaction proceeds through an intermolecular C-S cross-coupling, where the nitro group is displaced, followed by an intramolecular Michael addition.

The general mechanism involves the activation of the carbon-nitro bond by the catalyst, facilitating the nucleophilic attack of the sulfur reagent. The subsequent intramolecular cyclization of the resulting intermediate leads to the formation of the thiochromanone ring system. This methodology offers an efficient route to these valuable sulfur heterocycles, starting from readily available 2-nitrochalcones.

Below is a table summarizing the key aspects of this reaction:

| Reactants | Catalyst | Product | Key Transformation |

| 2'-Nitrochalcone, Potassium Xanthate | Iodine | Thiochromanone | Denitrative C-S Cross-Coupling/Intramolecular Michael Addition |

This synthetic strategy has also been extended to a three-component synthesis of thiochromenes, further highlighting the utility of denitrative C-S cross-coupling of 2-nitrochalcones in heterocyclic synthesis. organic-chemistry.org

Oxidative Rearrangements Mediated by Hypervalent Iodine Reagents

This compound serves as a key substrate in oxidative rearrangement reactions mediated by hypervalent iodine reagents, leading to the formation of nitrogen-containing heterocyclic compounds such as azaisoflavones. scribd.com This transformation is a significant synthetic methodology that utilizes the oxidizing power of reagents like iodosylbenzene diacetate (PhI(OAc)₂) or (diacetoxyiodo)benzene.

The reaction mechanism is believed to proceed through the formation of a key intermediate, an aminoacetal. This is achieved via a rearrangement mediated by the hypervalent iodine reagent, followed by the reduction of the nitro group. Subsequent treatment of the aminoacetal under acidic conditions yields a variety of azaisoflavones in moderate to high yields. scribd.com

The following table outlines the typical conditions and outcomes of this oxidative rearrangement:

| Starting Material | Reagent | Intermediate | Final Product |

| 2'-Nitrochalcone | Hypervalent Iodine Reagent (e.g., PhI(OAc)₂) | Aminoacetal | Azaisoflavone |

This method provides a valuable alternative to other synthetic routes that may require more toxic reagents or harsher reaction conditions. The versatility of this approach allows for the synthesis of a range of substituted azaisoflavones, which are of interest for their potential biological activities.

Photochemical Reactivity and Transformations of this compound

The photochemical behavior of this compound is of significant interest due to the presence of both a chalcone chromophore and a photolabile ortho-nitrobenzyl moiety. The interaction of these two functionalities upon irradiation can lead to a variety of complex rearrangements and transformations.

Photoinduced Rearrangements and Cycloadditions

While specific studies on the photoinduced rearrangements and cycloadditions of this compound are not extensively detailed in readily available literature, the photochemical behavior of related chalcones and ortho-nitrobenzyl compounds provides insights into its potential reactivity. Chalcones are known to undergo E/Z photoisomerization around the central carbon-carbon double bond upon irradiation. researchgate.net This process involves the excitation of the molecule to an excited state where rotation around the double bond becomes possible, leading to the formation of the cis (Z) isomer from the more stable trans (E) isomer.

Furthermore, the ortho-nitrobenzyl group is a well-known photoremovable protecting group. rsc.org Upon UV irradiation, ortho-nitrobenzyl compounds can undergo an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate can then rearrange to form a nitroso compound and release a protected functional group. In the context of this compound, this could potentially lead to complex intramolecular rearrangements or cleavage of the molecule.

The photocyclization of 2'-hydroxychalcones to flavanones is a well-documented reaction that proceeds through an excited-state intramolecular proton transfer. rsc.org Although this compound lacks the hydroxyl group, the possibility of other intramolecular photocyclization pathways cannot be ruled out, potentially involving the nitro group and the enone system.

Mechanistic Studies of Photodegradation Pathways

Detailed mechanistic studies on the photodegradation pathways of this compound are limited. However, the general principles of chalcone and nitroaromatic photochemistry can be applied to understand its likely degradation routes. The photodegradation of chalcones can occur through various pathways, including photoisomerization followed by further reactions of the less stable isomer, photocyclization, and photooxidation. mdpi.com

The presence of the nitro group in this compound is expected to significantly influence its photodegradation mechanism. Nitroaromatic compounds are known to be susceptible to photoreduction of the nitro group, which can lead to the formation of nitroso, azoxy, and azo compounds. Additionally, the excited nitro group can act as an oxidant, potentially leading to the oxidation of other parts of the molecule or solvent molecules.

The photolysis of ortho-nitrobenzyl derivatives often results in the formation of ortho-nitrosobenzaldehyde or related compounds as a byproduct of the photorearrangement. researchgate.net Therefore, a likely photodegradation pathway for this compound would involve the intramolecular rearrangement initiated by the excitation of the nitro group, leading to the formation of various photoproducts. The exact nature of these products and the intermediates involved would require specific mechanistic studies employing techniques such as transient absorption spectroscopy and product analysis.

Advanced Applications in Materials Science and Specialized Chemical Synthesis

Role as Versatile Building Blocks in Organic Synthesis

2-Nitrochalcone and its derivatives have emerged as highly valuable synthons in organic chemistry due to the reactive nature of the α,β-unsaturated ketone moiety combined with the synthetic versatility of the nitro group. This combination allows for a wide range of chemical transformations, making it a foundational component for constructing complex molecular frameworks.

The this compound scaffold serves as a crucial starting point for the synthesis of more intricate and functionally diverse organic molecules. The electron-withdrawing nature of the ortho-nitro group influences the reactivity of the chalcone (B49325) backbone, enabling specific reaction pathways. Researchers utilize 2-nitrochalcones in multi-step syntheses to build complex natural product analogs and other architecturally challenging molecules. The nitro group itself can be readily transformed into other functional groups, such as amines, which then serve as handles for further molecular elaboration. This synthetic utility establishes this compound as a key intermediate in the strategic construction of elaborate organic structures.

One of the most significant applications of 2-nitrochalcones is in the synthesis of heterocyclic compounds. The inherent reactivity of the chalcone structure allows it to participate in various cyclization and rearrangement reactions, providing access to a diverse array of heterocyclic systems. The ortho-nitro group is particularly instrumental in these transformations, often participating directly in the ring-forming step, typically after reduction to an amino group.

Nitrochalcones are well-documented precursors for a variety of important heterocyclic scaffolds, including:

Indoles and Indolin-3-ones : These can be synthesized from 2'-nitrochalcones through reductive cyclization pathways.

Quinolines : Indium-mediated reductive cyclization of 2-nitrochalcones is a known method for preparing quinoline (B57606) derivatives. Furthermore, 2'-nitrochalcones can undergo oxidative rearrangement mediated by hypervalent iodine reagents to form azaisoflavone (3-arylquinolin-4(1H)-one) skeletons. researchgate.net

Benzothiophenes : The reaction of 2-nitrochalcones with elemental sulfur provides an effective route to 2-benzoylbenzothiophenes. rsc.org

Thioaurones : These sulfur-containing heterocycles can be accessed directly from 2'-nitrochalcones by reacting them with elemental sulfur under mild conditions. rsc.org

Carbazoles and Sultams : The versatility of the nitrochalcone framework has been harnessed for the synthesis of these more complex heterocyclic systems as well. rsc.org

The following table summarizes the synthesis of various heterocyclic scaffolds using this compound derivatives as key intermediates.

| Heterocyclic Scaffold | Synthetic Approach from this compound | Reference(s) |

| Quinolines (Azaisoflavones) | Oxidative rearrangement followed by reduction and cyclization | researchgate.net |

| Benzothiophenes | Reaction with elemental sulfur in the presence of a sulfur activator | rsc.org |

| Thioaurones | Reaction with elemental sulfur under mild conditions | rsc.org |

| Indoles | Reductive cyclization pathways | rsc.org |

Development of Chemosensors and Molecular Recognition Systems

The unique electronic and structural features of the this compound framework make it an attractive candidate for the design of chemosensors and systems capable of molecular recognition. The conjugated π-system and the presence of polar groups allow for detectable changes in optical or electronic properties upon interaction with specific analytes.

Nitrochalcones have been identified as promising platforms for the development of anion sensors. rsc.org The electron-deficient π-system, influenced by the strongly electron-withdrawing nitro group, can interact with electron-rich anionic species. This interaction can occur through various mechanisms, including hydrogen bonding or charge-transfer complex formation, leading to a measurable response, such as a color change (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing). The design of such sensors often involves strategic placement of hydrogen-bond donor groups on the chalcone scaffold to enhance the binding affinity and selectivity for specific anions like fluoride, cyanide, or acetate.

The ability of molecules to self-assemble into larger, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. Nitrochalcones have been shown to function as effective organogelators, molecules that can self-assemble in organic solvents to form three-dimensional fibrillar networks. rsc.org This process entraps the solvent, resulting in the formation of a gel.

The self-assembly is driven by a combination of non-covalent interactions, including:

π-π stacking between the aromatic rings of the chalcone molecules.

van der Waals interactions between aliphatic chains if present.

Crucially, the polar nitro group is strongly implicated in the formation of the gel network, likely through dipole-dipole interactions. rsc.org

In these supramolecular gels, the assembled nitrochalcone network acts as the "host," while the trapped solvent molecules are the "guests." This demonstrates a form of host-guest chemistry where the bulk properties of the material are dictated by the underlying supramolecular interactions. The study of these assemblies provides insight into controlling molecular self-organization for applications in materials science, such as scaffolds for tissue repair or drug-delivery systems. rsc.org

Contributions to Crystal Engineering and Solid-State Chemistry

Crystal engineering focuses on understanding and controlling intermolecular interactions to design new solid materials with desired properties. The this compound scaffold provides an excellent model for studying how subtle changes in molecular structure affect crystal packing and supramolecular architecture.

Key findings from structural analyses include:

Intermolecular Interactions : The supramolecular assembly in the crystal lattice is directed by a combination of non-covalent forces. Hirshfeld surface analysis, a tool used to visualize and quantify these interactions, shows that the crystal packing is often dominated by:

C-H···O interactions : The oxygen atoms of both the carbonyl and the nitro groups frequently act as acceptors for weak hydrogen bonds from the C-H groups of neighboring molecules. rsc.org

π-π Stacking : The aromatic rings of adjacent molecules often engage in parallel-displaced π-stacking interactions, which are crucial for stabilizing the crystal structure. rsc.orgmdpi.com

The following table presents crystallographic data for representative nitrochalcone derivatives, highlighting the influence of the nitro group's position on the crystal structure.

| Compound | Conformation | Crystal System | Space Group | Key Intermolecular Interactions |

| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one | s-trans | Triclinic | P-1 | C-H···O, π-π stacking |

| (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | s-trans | Orthorhombic | Pbca | C-H···O, π-π stacking, C-H···π |

| (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | s-cis | Triclinic | P-1 | C-H···O |

Data sourced from crystallographic studies of nitro-substituted chalcones. rsc.org

By systematically studying these interactions, researchers can develop strategies for designing crystalline materials with specific topologies and properties, making this compound and its analogs valuable tools in the field of crystal engineering.

Design of Crystalline Materials with Desired Properties

The strategic design of crystalline materials hinges on the precise control of molecular assembly in the solid state. In the case of this compound and its derivatives, the position of the nitro substituent on the aromatic ring significantly influences the molecular conformation and, consequently, the crystal packing. This directional control allows for the engineering of materials with specific and desirable properties.

Research into nitro-substituted chalcones has demonstrated that variations in the nitro group's position (ortho, meta, or para) on the benzaldehyde-derived ring (B-ring) directly impact the molecular coplanarity. For instance, (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, with the nitro group at the para position of the B-ring, exhibits greater molecular planarity compared to its ortho and meta counterparts. mdpi.com This planarity, or lack thereof, dictates the nature of the intermolecular interactions that stabilize the crystal lattice.

In less planar structures, such as (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one and (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, π-π stacking interactions are the predominant forces governing the crystal packing. mdpi.com Conversely, the more planar para-substituted isomer is primarily stabilized by weak intermolecular C-H···O hydrogen bonds. mdpi.com The ability to favor specific intermolecular interactions through isomeric control is a cornerstone of crystal engineering.

Furthermore, the introduction of other functional groups, like dimethylamino groups, in conjunction with the nitro group, allows for the formation of specific hydrogen bonding networks. nih.gov For example, in the crystal structure of 4'-dimethylamino-3-nitrochalcone, sheets are formed through hydrogen bonds and π-stacking interactions, where the nitro group of one molecule is positioned over the aromatic ring of another. nih.govbris.ac.uk

Table 1: Crystallographic Data of Selected Nitrochalcone Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Conformation |

|---|---|---|---|---|

| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one mdpi.com | Triclinic | P-1 | π-π stacking | s-trans |

| (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one mdpi.com | Orthorhombic | Pbca | π-π stacking | s-trans |

| (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one mdpi.com | Triclinic | P-1 | C-H···O interactions | s-cis |

Studies on Non-Linear Optical (NLO) Properties

Chalcone derivatives, particularly those incorporating a nitro group, are recognized as promising materials for non-linear optical (NLO) applications. researchgate.net Their NLO response stems from the molecular architecture, which typically features electron donor and acceptor groups connected by a π-conjugated system. analis.com.my This "push-pull" electronic structure facilitates intramolecular charge transfer, leading to large molecular hyperpolarizabilities, a key requirement for NLO activity.

The nitro group serves as a powerful electron acceptor, and its inclusion in the chalcone framework significantly enhances NLO properties. Studies on compounds like (2E)-3-(2-methylphenyl)-1-(4-nitrophenyl) prop-2-en-1-one (2MPNP) have demonstrated notable second-harmonic generation (SHG) efficiency. The SHG efficiency of 2MPNP was found to be 1.17 times that of urea, a standard reference material for NLO measurements. researchgate.net

Research on 2,4,5-Trimethoxy-4′-nitrochalcone has provided detailed insights into its third-order NLO properties. optica.orgnih.gov Using the Z-scan technique with femtosecond laser pulses, researchers have measured both two-photon absorption (2PA) and third-order nonlinear refraction. optica.orgnih.gov At higher laser intensities, an interplay between third- and fifth-order nonlinearities was observed, which was attributed to 2PA-induced excited-state nonlinearities. optica.orgnih.gov

A combined experimental and theoretical study on (E)-3-(3-nitrophenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (NPSP) further elucidated the NLO characteristics of nitrochalcones. rsc.org The nearly flat backbone of the chalcone, along with electron conjugation, contributes significantly to its NLO properties. rsc.org Theoretical calculations using Density Functional Theory (DFT) and a sum-over-states (SOS) approach have shown good agreement with experimental results from Z-scan and hyper-Rayleigh scattering measurements, confirming the potential of these compounds for NLO applications. rsc.org

Table 2: Non-Linear Optical Properties of a Nitrochalcone Derivative

| Parameter | Value |

|---|---|

| Compound | 2,4,5-Trimethoxy-4′-nitrochalcone optica.org |

| Two-Photon Absorption (2PA) Cross-Section (σ₂) | 47.8 GM (4.78 × 10⁻⁴⁹ cm⁴ s photon⁻¹) |

These findings underscore the potential of nitrochalcone derivatives in the development of materials for optical limiting, optical switching, and other photonic applications. optica.orgoptica.orgresearchgate.net

Green Chemistry Applications and Sustainable Processes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chalcones to create more sustainable and environmentally friendly processes. rjpn.orgnih.govresearchgate.net The synthesis of this compound and its derivatives has benefited from these advancements, with new methods being explored to improve efficiency and reduce environmental impact. mdpi.comresearchgate.net

The traditional Claisen-Schmidt condensation for synthesizing chalcones often involves the use of strong acids or bases and organic solvents, which can lead to environmental pollution. rjpn.orgbohrium.com Green chemistry approaches aim to mitigate these issues by employing alternative energy sources, greener solvents, and more efficient catalytic systems.

One prominent green technique is the use of ultrasound irradiation. mdpi.comresearchgate.net A study on the synthesis of substituted this compound derivatives compared a conventional magnetic stirring method with an ultrasound-assisted method. mdpi.com While both methods were effective, the ultrasound technique was highlighted for its sustainability due to reduced energy consumption. mdpi.com For instance, the synthesis of this compound derivatives using ultrasound was carried out in methanol (B129727) or anhydrous ethanol (B145695) with potassium carbonate as the base, demonstrating a viable green alternative. mdpi.com

Microwave-assisted synthesis is another energy-efficient method that has been successfully applied to the synthesis of chalcones. bohrium.com This technique often leads to shorter reaction times and higher yields compared to conventional heating methods. For example, 2'-hydroxychalcones have been synthesized by irradiating a mixture of 2'-hydroxyacetophenone, benzaldehyde (B42025), and anhydrous potassium carbonate for just 3-5 minutes, achieving yields of 80-90%. rjpn.org

The choice of solvent and catalyst is also crucial in green synthesis. Research has explored the use of eco-friendly solvents and reusable catalysts. nih.gov For instance, the Claisen-Schmidt condensation has been performed using a mixture of ethanol and water as sustainable solvents under microwave heating, catalyzed by ZnO nanoparticles dispersed on reduced graphene oxide (Zn/RGO). nih.gov

A comparison of conventional and ultrasound-assisted methods for the synthesis of various this compound derivatives revealed that while the conventional method sometimes resulted in better yields and shorter reaction times for these specific compounds, the ultrasound method remains a more sustainable option in terms of energy usage. mdpi.com

Table 3: Comparison of Synthetic Methods for this compound Derivatives

| Method | Catalyst/Base | Solvent(s) | Key Advantages |

|---|---|---|---|

| Conventional Stirring mdpi.commdpi.com | NaOH / K₂CO₃ | Ethanol, Methanol | Operational simplicity, potentially higher yields mdpi.com |

| Ultrasound Irradiation mdpi.com | K₂CO₃ | Methanol, Ethanol | Reduced energy consumption, sustainability mdpi.com |

These green chemistry approaches not only make the synthesis of this compound and its derivatives more environmentally benign but also align with the broader goal of sustainable chemical manufacturing. nih.govnih.gov

Structure Activity Relationship Sar and Molecular Design Principles for 2 Nitrochalcone Derivatives

Influence of Substituent Position and Electronic Nature on Molecular Properties

The position and electronic characteristics of substituents on the aromatic rings of 2-nitrochalcone derivatives significantly dictate their molecular properties and biological activities. The nitro (-NO2) group, being a strong electron-withdrawing group, plays a pivotal role in this context. researchgate.net

The location of the nitro group is a critical determinant of biological outcomes. For instance, research has shown that a nitro group at the ortho position of the A-ring in chalcones can lead to a potent anti-inflammatory response. mdpi.commdpi.com Specifically, chalcones with a nitro group at the ortho position on either the A or B ring have demonstrated the most significant anti-inflammatory effects. mdpi.com In contrast, derivatives with the nitro group at the para position have exhibited a lesser anti-inflammatory effect. mdpi.com

The interplay between the position and electronic nature of substituents allows for the fine-tuning of the molecule's properties. For example, the presence of a nitro group can increase the polarity of the molecule, which may enhance its binding to hydrophobic pockets in enzymes. The strategic placement of various substituents, such as halogens, alkyl, amine, and methoxy (B1213986) groups, on the aryl rings of synthetic chalcones, provides a versatile platform for creating a diverse library of compounds with a wide range of biological activities. mdpi.comnih.gov

Conformational Analysis and its Impact on Molecular Behavior

The three-dimensional arrangement of atoms in this compound derivatives, or their conformation, is a key factor influencing their molecular behavior and biological activity. Conformational analysis helps in understanding the spatial orientation of the different parts of the molecule, which is crucial for its interaction with biological targets.

Chalcones can exist in two planar conformations: s-cis and s-trans, arising from the rotation around the single bond connecting the carbonyl group and the α-carbon. The trans isomer of the α,β-unsaturated system is generally more stable and predominant. mdpi.com Theoretical calculations have shown that for some chalcone (B49325) derivatives, the s-cis conformation is the most stable. ufms.brresearchgate.net The stability of a particular conformation is influenced by hyperconjugative interactions and the nature of the substituents on the aromatic rings. ufms.br

Rational Design Strategies for Modulating Reactivity and Interactions

Rational design strategies are employed to systematically modify the structure of this compound derivatives to achieve desired changes in their reactivity and biological interactions. mdpi.comresearchgate.net These strategies are guided by an understanding of the SAR principles discussed earlier.

One key strategy involves the targeted modification of substituents on the aromatic rings. The introduction of different functional groups can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. mdpi.comresearchgate.net For example, the synthesis of nitrochalcones with various substituents allows for the exploration of a wide chemical space to identify compounds with enhanced biological properties. researchgate.netrjptonline.org The Claisen-Schmidt condensation is a common and versatile method for synthesizing these derivatives, allowing for the combination of various substituted acetophenones and benzaldehydes. mdpi.comresearchgate.netrjptonline.org

Computational methods, such as molecular docking, play a crucial role in the rational design process. mdpi.com These in silico techniques can predict how a designed molecule might bind to a specific protein target, providing valuable insights that can guide synthetic efforts. By simulating the interactions between a this compound derivative and a biological receptor, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired activity.

Insights into General Mechanisms of Biological Action (In Vitro Research)

In vitro studies provide fundamental insights into how this compound derivatives exert their biological effects at a molecular level. These investigations help to elucidate the mechanisms of action, including their interactions with enzymes and their roles in various molecular pathways.

Interactions with Enzyme Active Sites

A primary mechanism by which this compound derivatives exhibit biological activity is through their interaction with the active sites of enzymes. rjptonline.org The electron-withdrawing nature of the nitro group can enhance the reactivity of the chalcone scaffold, facilitating interactions with nucleophilic residues in enzyme active sites.

Molecular docking studies have provided detailed pictures of these interactions. For example, nitrochalcones have been shown to bind to the active site of enzymes like cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.com The chalcone rings can be stabilized within the active site by residues such as Ala513, Val102, Tyr341, and Phe504. mdpi.com Similarly, certain nitrochalcone derivatives have been predicted to interact with the endothelial nitric oxide synthase (eNOS) enzyme. mdpi.com The ability of these compounds to inhibit various enzymes, including β-glucuronidase and trypsin, has also been reported. nih.gov

Role in Molecular Interactions and Pathways

Beyond direct enzyme inhibition, this compound derivatives can modulate various molecular pathways involved in cellular processes. The nitro group plays a crucial role in these interactions with biological targets.

Research has indicated that these compounds can influence signaling pathways associated with inflammation and cancer. For example, some chalcones have been found to inhibit the production of nitric oxide in macrophages, suggesting a role in managing inflammatory diseases. The interaction of these compounds with various molecular targets can lead to a cascade of downstream effects, ultimately resulting in the observed biological response. The specific pathways affected can vary depending on the exact structure of the chalcone derivative and the cellular context.

Preliminary Evaluation of Biological Potency in Research Contexts

The biological potency of this compound derivatives is assessed in various in vitro research contexts to quantify their activity. This often involves determining the concentration of the compound required to elicit a specific biological effect, such as inhibiting enzyme activity or cell growth.

Studies have reported a range of biological activities for nitro-substituted chalcones, including antimicrobial, antihyperglycemic, antinociceptive, and antitumor effects. mdpi.com For instance, certain nitrochalcone derivatives have shown promising antimicrobial potency against various bacterial and fungal strains. rjptonline.org The anti-inflammatory potency of these compounds has also been a significant area of investigation, with some derivatives showing strong protective effects in preclinical models. mdpi.com

The following table summarizes the in vitro biological potency of selected nitrochalcone derivatives from various research studies.

Future Research Directions and Emerging Perspectives for 2 Nitrochalcones

Exploration of Novel Synthetic Pathways and Catalytic Systems